molecular formula C10H5Cl7 B041519 Heptachlor CAS No. 76-44-8

Heptachlor

Cat. No.: B041519
CAS No.: 76-44-8
M. Wt: 373.3 g/mol
InChI Key: FRCCEHPWNOQAEU-UHFFFAOYSA-N
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Description

Heptachlor (CAS 76-44-8) is a chlorinated cyclodiene insecticide historically used in agriculture for soil insect control, termite management, and malaria vector eradication .

Chemical Reactions Analysis

Environmental Transformation

  • Epoxidation : Heptachlor can be oxidized biologically to form this compound epoxide, a more persistent metabolite . In both the environment and the body, around 20% of this compound converts to this compound epoxide within hours .
  • Hydrolysis : this compound undergoes hydrolysis in surface water and distilled water, leading to the formation of 1-hydroxychlordene and this compound epoxide .
  • Photolysis : this compound is susceptible to direct photolysis in sunlight and photosensitized reactions .

Degradation Pathways

  • Microbial Degradation : Certain bacteria, such as strain H, can degrade this compound through hydroxylation, epoxidation, and dechlorination reactions .
    • Pathway 1: Hydroxylation at the C1 position to 1-hydroxychlordene, followed by epoxidation and dechlorination to chlordene epoxide .
    • Pathway 2: Epoxidation at the C2 and C3 positions to this compound epoxide, which is then transformed to chlordene epoxide by dechlorination or degraded to this compound diol by hydrolysis .
  • Soil Microorganisms : Mixed cultures of soil microorganisms can slowly convert this compound to chlordene, 1-exohydroxychlordene, this compound epoxide, and chlordene epoxide .

Reactions with other substances

  • Decomposition : this compound decomposes when heated above 160°C, releasing toxic fumes, including hydrogen chloride and other chlorine fumes .
  • Reaction with Oxidants : this compound reacts with strong oxidants .
  • Corrosion : this compound can be corrosive to metals .
  • Alkaline Media : this compound slowly loses hydrogen chloride in alkaline media .

Fate of this compound Epoxide

  • Photolysis : this compound epoxide, when exposed to sunlight or ultraviolet light on plant surfaces, converts to intermediate and final photoproducts. Ketones are the photolysis products .
  • Hydrolysis : this compound is hydrolyzed in surface water and distilled water to 1-hydroxychlordene and this compound epoxide .

Scientific Research Applications

Agricultural Applications

Heptachlor was primarily utilized as an insecticide in agriculture, particularly for controlling pests in crops such as cotton, corn, and tobacco. Its effectiveness against a wide range of insects made it popular among farmers.

  • Target Pests : this compound was effective against various agricultural pests, including:
    • Cotton Boll Weevil : A major pest affecting cotton crops.
    • Termites : Used for soil treatment to prevent termite damage.
    • Leafhoppers and Aphids : Common pests in vegetable crops.

Public Health Applications

In addition to agricultural uses, this compound was employed in public health for vector control, particularly against mosquitoes that transmit diseases like malaria and dengue fever.

  • Mosquito Control : this compound was used in indoor residual spraying (IRS) to reduce mosquito populations in endemic areas.
  • Environmental Impact Studies : Research has documented the persistence of this compound in the environment, leading to studies on its effects on wildlife and human health.

Environmental Research Applications

This compound's environmental persistence has made it a subject of extensive research. Studies have focused on its degradation products and their ecological impacts.

  • Degradation Studies : Research indicates that this compound degrades into this compound epoxide and other metabolites, which can have varying toxicity levels. For instance, studies show that this compound is hydrolyzed in water to form this compound epoxide, with significant implications for aquatic ecosystems .
  • Wildlife Impact Assessments : Investigations into the effects of this compound on wildlife have revealed detrimental impacts on species such as birds and earthworms. For example, studies conducted in Louisiana found that this compound exposure led to reduced nesting success in woodcock populations .

Toxicological Research

This compound has been extensively studied for its toxicological effects on humans and animals. It has been linked to various health issues, prompting investigations into its neurotoxic effects.

  • Neurotoxic Effects : Research involving animal models has demonstrated that perinatal exposure to this compound can lead to long-term neurobehavioral changes, including impaired spatial learning and memory .
  • Occupational Exposure Studies : The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding processes to assess the risks of chemicals like this compound in occupational settings .

Case Studies

Several case studies illustrate the applications and implications of this compound:

StudyFocusFindings
Louisiana Wildlife StudyImpact on bird speciesDocumented immediate mortality and long-term effects on nesting success due to this compound exposure .
Neurotoxicology StudyEffects on cognitive functionFound alterations in spatial learning abilities in rats exposed perinatally to this compound .
Environmental Persistence StudyDegradation ratesThis compound showed significant degradation in aquatic environments, impacting local ecosystems .

Comparison with Similar Compounds

Key Characteristics:

  • Environmental Persistence : Heptachlor undergoes oxidation to this compound epoxide (CAS 1024-57-3), a more stable and toxic metabolite . The half-life of this compound in temperate soils is 0.75–2 years, while this compound epoxide persists longer in biological systems .
  • Toxicity: Acute oral LD₅₀ values in rats range from 40–220 mg/kg, classifying it as highly toxic . Chronic exposure is linked to liver damage, neurotoxicity, and carcinogenicity (classified as a Group 2B carcinogen by IARC) .
  • Regulatory Status : Banned in most countries under the Stockholm Convention due to persistence, bioaccumulation, and toxicity (PBT) properties .

This compound belongs to the cyclodiene subgroup of organochlorine pesticides (OCPs), sharing structural and functional similarities with chlordane, aldrin, dieldrin, and endosulfan. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound CAS Number Molecular Formula Solubility (μg/L) log Kow Vapor Pressure (mm Hg)
This compound 76-44-8 C₁₀H₅Cl₇ 180 4.4–5.5 0.3 × 10⁻⁵
Chlordane 57-74-9 C₁₀H₆Cl₈ 0.1–1.0 5.54 1 × 10⁻⁵
Aldrin 309-00-2 C₁₂H₈Cl₆ 27 6.5 7.5 × 10⁻⁵
Dieldrin 60-57-1 C₁₂H₈Cl₆O 140 5.4 1.8 × 10⁻⁷
Endosulfan 115-29-7 C₉H₆Cl₆O₃S 530 3.83 1.0 × 10⁻⁵

Key Observations :

  • This compound and chlordane share structural homology, with technical-grade formulations containing 10–20% of each other .
  • Aldrin and dieldrin are epoxidation products; aldrin converts to dieldrin in the environment, mirroring this compound’s conversion to this compound epoxide .
  • Endosulfan, though less lipophilic, exhibits comparable acute toxicity to this compound in aquatic organisms .

Toxicity Profiles

Compound Acute Oral LD₅₀ (Rat, mg/kg) LC₅₀ (Fish, μg/L) Carcinogenicity (IARC) Neurotoxicity
This compound 40–220 2.1–4.5* Group 2B High
Chlordane 335–430 3.8–14.5 Group 2B Moderate
Aldrin 39–60 1.2–2.4 Group 3 High
Dieldrin 46–87 0.5–1.8 Group 3 Severe
Endosulfan 18–160 1.4–3.2 Not classified High

LC₅₀ values for *Clarias gariepinus (African catfish) exposed to this compound: 2.1–4.5 μg/L .

Key Findings :

  • Bioaccumulation : this compound and dieldrin have the highest log Kow values, correlating with their bioaccumulation in fatty tissues .
  • Neurotoxicity : Dieldrin and this compound disrupt GABA receptors, leading to seizures and motor impairment .

Environmental Fate and Regulatory Status

Compound Half-Life (Soil) Primary Metabolite Stockholm Convention Listing
This compound 0.75–2 years This compound epoxide Listed (Annex A)
Chlordane 1–4 years Oxychlordane Listed (Annex A)
Aldrin 1–3 years Dieldrin Listed (Annex A)
Dieldrin 2–5 years Photodieldrin Listed (Annex A)
Endosulfan 30–160 days Endosulfan sulfate Listed (Annex A)

Key Insights :

  • All compounds are listed under the Stockholm Convention for global elimination .
  • This compound epoxide’s persistence exceeds its parent compound, requiring combined risk assessments .

Research Findings and Implications

Epidemiological Data

  • Serum studies in humans show this compound epoxide accumulates at levels 1.05–1.10× higher than this compound, necessitating biomonitoring of both compounds .

Ecotoxicology

  • This compound’s LC₅₀ in African catfish (2.1–4.5 μg/L) is lower than dieldrin’s (0.5–1.8 μg/L), indicating higher acute aquatic toxicity .
  • Biomagnification : this compound and chlordane residues in top predators (e.g., eagles) exceed 10 ppm, disrupting reproductive success .

Biological Activity

Heptachlor is an organochlorine compound that has been widely used as a pesticide. Despite its effectiveness in pest control, this compound poses significant health risks, particularly regarding neurotoxicity and environmental persistence. This article reviews the biological activity of this compound, focusing on its neurotoxic effects, metabolic pathways, and case studies that illustrate its impact on human health and the environment.

Neurotoxic Effects

This compound has been shown to induce neurotoxic effects, particularly on dopaminergic neurons. Research indicates that exposure to this compound can lead to mitochondrial dysfunction and apoptosis in neuronal cells. A study demonstrated that this compound exposure resulted in the loss of dopaminergic neurons in the substantia nigra of mice, a region critical for motor control, mirroring symptoms observed in Parkinson's disease .

Mechanism of Neurotoxicity

The mechanism by which this compound exerts its neurotoxic effects involves the inhibition of mitochondrial electron transport chain (ETC) complex III, leading to increased production of reactive oxygen species (ROS). This oxidative stress activates apoptotic pathways mediated by proteins such as Bax, resulting in neuronal cell death .

Table 1: Summary of Neurotoxic Effects Induced by this compound

Study ReferenceModel OrganismDose (mg/kg)Observed Effects
Mice3-100Loss of dopaminergic neurons; Parkinsonism-like deficits
Mice6-12Increased dopamine uptake; induction of dopamine transporter
Rats23-69100% mortality after repeated doses; liver damage

Metabolic Pathways

This compound is metabolized primarily into this compound epoxide, a more toxic derivative. Various studies have identified metabolic pathways involving hydroxylation and epoxidation. For instance, a bacterial strain capable of degrading this compound was found to convert it into less toxic metabolites through two main pathways:

  • Hydroxylation at the C1 position followed by epoxidation and dechlorination.
  • Epoxidation at the C2 and C3 positions leading to the formation of this compound epoxide .

Table 2: Metabolic Pathways of this compound

PathwayReaction StepsMain Metabolites
HydroxylationHydroxylation at C1 → Epoxidation → Dechlorination1-Hydroxychlordene, Chlordene Epoxide
EpoxidationEpoxidation at C2/C3 → DechlorinationThis compound Epoxide

Case Studies and Epidemiological Evidence

Several case-control studies have linked this compound exposure to adverse health outcomes, including cancer and neurodegenerative diseases. Notably, one study found a significant association between this compound epoxide levels and non-Hodgkin's lymphoma . Additionally, research indicates that individuals with higher levels of this compound exposure exhibited increased prevalence of Lewy pathology—a hallmark of Parkinson's disease—compared to those with lower exposure levels .

Case Study: this compound and Non-Hodgkin's Lymphoma

A comprehensive analysis assessed the correlation between environmental exposure to this compound and the incidence of non-Hodgkin's lymphoma. The findings suggested a dose-response relationship where higher levels of exposure were associated with increased risk .

Environmental Persistence and Toxicity

This compound is known for its environmental persistence and bioaccumulation in aquatic organisms. It poses significant risks not only to human health but also to wildlife. Studies have shown that this compound can remain in soil and water for extended periods, leading to chronic exposure scenarios for various species .

Table 3: Environmental Impact of this compound

ParameterFinding
PersistenceLong-term stability in soil/water
BioaccumulationHigh levels in aquatic organisms
ToxicityHighly toxic to fish and other wildlife

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for detecting heptachlor and its metabolites in environmental samples?

Gas chromatography (GC) with electron capture detection (ECD) is the primary method for quantifying this compound and this compound epoxide in soil, water, and biological matrices. Recovery rates (95–98%) can be validated through fortification experiments and thin-layer chromatography (TLC) for confirmation . High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is increasingly used for higher sensitivity in trace-level detection .

Q. What biomarkers are used to assess human exposure to this compound?

this compound epoxide, the primary metabolite, accumulates in adipose tissue and breast milk due to its lipophilicity. Biomarker analysis involves measuring its concentration in blood serum or adipose biopsies. Studies report detectable levels in infants (0.32±0.10 ppm) via placental transfer, highlighting maternal-fetal exposure pathways .

Q. How does this compound persist and bioaccumulate in ecosystems?

this compound’s half-life in soil ranges from 0.5 to 2 years, with epoxidation accelerating under aerobic conditions. Bioaccumulation factors (BAFs) are highest in aquatic organisms (e.g., fish liver), driven by its log Kow of 5.4. Monitoring requires longitudinal sampling across media (air, water, sediment) to track degradation kinetics .

Advanced Research Questions

Q. How can contradictory findings on this compound’s carcinogenicity be resolved methodologically?

While this compound lacks direct mutagenicity in E. coli reversion assays, it promotes liver tumors in B6C3F1 mice via epigenetic mechanisms (e.g., gap junction inhibition). Resolving contradictions requires distinguishing genotoxic vs. non-genotoxic pathways. Dose-response studies using in vitro hepatocyte models and in vivo tumor promotion assays are critical .

Q. What experimental designs address data gaps in this compound’s developmental toxicity?

Existing rodent studies show pup mortality but no teratogenicity. Advanced designs should incorporate multi-omics (transcriptomics, metabolomics) to identify subtle developmental disruptions. Cross-species comparisons (e.g., avian vs. mammalian models) can clarify metabolic differences, as seen in LD50 variations (rats: 40–100 mg/kg; chickens: 62 mg/kg) .

Q. What methodologies improve risk assessment for chronic low-dose this compound exposure?

Chronic exposure studies (>365 days) should integrate histopathological analysis (e.g., liver fibrosis) with biomarker monitoring (this compound epoxide in adipose). Physiologically based pharmacokinetic (PBPK) modeling can extrapolate animal data to humans, accounting for metabolic saturation thresholds .

Q. How do analytical challenges affect this compound quantification in heterogeneous environmental samples?

Soil heterogeneity requires composite sampling and Soxhlet extraction with acetone-hexane mixtures. Matrix effects in GC-ECD necessitate internal standards (e.g., PCB-209) for calibration. Inter-laboratory validation via EPA Method 8081B ensures reproducibility, though detection limits (0.01–0.1 ppb) vary by matrix .

Q. Methodological Considerations for Contradictory Data

Q. Why do in vitro and in vivo studies yield conflicting results on this compound’s endocrine disruption potential?

In vitro assays (e.g., estrogen receptor binding) may lack metabolic activation, whereas in vivo models account for hepatic epoxidation. Co-administration with CYP450 inhibitors (e.g., ketoconazole) in rodent studies can isolate this compound epoxide’s role in endocrine effects .

Q. How can researchers address variability in this compound’s environmental half-life across regions?

Site-specific factors (pH, microbial activity) influence degradation rates. Controlled microcosm experiments with isotopic labeling (e.g., 14C-heptachlor) track degradation products. Geospatial modeling paired with field data from ATSDR’s Toxicological Profile enhances regional risk prioritization .

Q. Tables of Key Data

Parameter Value Source
Log Kow (this compound)5.4
Soil Half-Life0.5–2 years
Oral LD50 (Rats)40–100 mg/kg
Adipose Residue (Infants)0.32±0.10 ppm
GC-ECD Detection Limit0.01–0.1 ppb

Properties

IUPAC Name

1,5,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]deca-3,8-diene
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InChI

InChI=1S/C10H5Cl7/c11-4-2-1-3-5(4)9(15)7(13)6(12)8(3,14)10(9,16)17/h1-5H
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InChI Key

FRCCEHPWNOQAEU-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H5Cl7
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DSSTOX Substance ID

DTXSID3020679
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Molecular Weight

373.3 g/mol
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Physical Description

Heptachlor is a white to light tan waxy looking solid. Noncombustible. Insoluble in water. Can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. Used as an insecticide., White to light-tan crystals with a camphor-like odor. [insecticide]; [NIOSH], WHITE CRYSTALS OR TAN WAXY SOLID WITH CHARACTERISTIC ODOUR., White to light-tan crystals with a camphor-like odor., White to light-tan crystals with a camphor-like odor. [insecticide]
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Boiling Point

Decomposes (NTP, 1992), 145 °C @ 1.5 MM HG, 293 °F (decomposes), 293 °F (Decomposes)
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), g/100 ml solvent @ 27 °C: acetone 75, benzene 106, carbon tetrachloride 112, cyclohexanone 119, alcohol 4.5, xylene 102, Soluble in hexane., Soluble in ethyl ether, ethanol, ligroin, In water, 0.18 mg/l @ 25 °C, Solubility in water: none, 0.0006%
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Density

1.66 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.57 @ 9 °C, 1.6 g/cm³, 1.66
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Vapor Pressure

0.0003 mmHg at 77 °F (NTP, 1992), 0.0003 [mmHg], 4.0X10-4 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.053, 0.0003 mmHg at 77 °F, (77 °F): 0.0003 mmHg
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Record name Heptachlor
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Mechanism of Action

EVIDENCE INDICATES THAT CYCLODIENE-TYPE-INSECTICIDES, EG, HEPTACHLOR EPOXIDE, MIMIC ACTION OF PICROTOXININ. THESE INSECTICIDES INHIBIT THE GAMMA-AMINOBUTYRIC ACID-STIMULATED CHLORIDE UPTAKE IN COXAL MUSCLE OF AMERICAN COCKROACH, & DIRECTLY COMPETE AGAINST LABELED DIHYDROPICROTOXININ FOR BINDING IN THE RAT BRAIN SYNAPTOSOMES. MOREOVER, SEVERAL CYCLODIENE RESISTANT INSECT STRAINS ARE RESISTANT TO PICROTOXININ. THIS CROSS-RESISTANCE IS SPECIFIC TO PICROTOXININ & DOES NOT EXTEND TO OTHER NEUROEXCITANTS. THESE INSECTICIDES, LIKE PICROTOXININ, CAUSE CENTRAL NERVOUS EXCITATION BY STIMULATING TRANSMITTER RELEASE. THESE RESULTS INDICATE THAT SOME OF THE NERVE EXCITATION SYMPTOMS THAT INSECTICIDES CAUSE ARE LIKELY DUE TO THEIR INTERACTION WITH PICROTOXININ RECEPTOR., HEPTACHLOR WAS EVALUATED FOR GENOTOXICITY & EPIGENETIC MEMBRANE EFFECTS. IT WAS NON-GENOTOXIC IN ARLHGPRT MUTAGENESIS ASSAY IN WHICH THE GENOTOXIC CARCINOGENS 7,12-DIMETHYLBENZ(A)ANTHRACENE & BENZO(A)PYRENE INDUCED SIGNIFICANT INCR IN MUTANT INCIDENCE. HEPTACHLOR INHIBITED INTERCELLULAR COMMUNICATION BETWEEN CULTURED LIVER CELLS, A PROPERTY DEMONSTRATED BY MANY TUMOR PROMOTING AGENTS, WHEREAS, BENZO(A)PYRENE DID NOT PRODUCE THIS EPIGENETIC EFFECT., The actions of the polychlorocycloalkane insecticide heptachlor, and its epoxide metabolite, were examined on GABA receptors in insects and vertebrates. Electrophysiological experiments on the cell body of the cockroach (Periplaneta americana) fast coxal depressor motor neuron (Df), and GABA-activated (36) Cl- uptake experiments on microsacs perpared from cockroach ventral nerve cords showed that both heptachlor and heptachlor epoxide blocked functional GABA receptors. The block appeared to be non-competitive and was voltage-independent over the membrane potential range -75 mV to -110 mV. There was no significant difference between the potencies of heptachlor and heptachlor epoxide in the functional assays for insect GABA receptors. Both compounds inhibited (35)S-t-butylbicyclophosphorothionate binding in insects and vertebrates. The findings provide further evidence for block of an insect GABA receptor/Cl- channel by the cyclodiene class of polychlorocycloalkanes, and reveal differences in the insecticide (35)S-t-butylbicyclophosphorothionate binding site interactions of insects and vertebrates., The effects of heptachlor on oxidative phosphorylation and electron transport in male Donryu rat liver mitochondria were investigated. The effects of 50 uM heptachlor on the respiratory activity of isolated liver mitochondria was tested in the presence of added succinate as a substrate. The effects of 100 uM heptachlor was tested in the presence of three kinds of substrates: succinate, beta-hydroxybutylate, and ascorbate plus N,N,N'N'-tetramethylphenylene-diamine. Heptachlor at 50 uM greatly inhibited the state 3 respiration, but inhibited the state 4 respiration hardly at all. The inhibition was released by 2,4-dinitrophenol. The higher dose suppressed state 3 and state 4 respiration almost completely with succinate as substrate. The findings suggest that the function of the electron transport system was also suppressed by the higher heptachlor dose even without oxidative phosphorylation.
Record name HEPTACHLOR
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Impurities

... Technical grade heptachlor usually consists of 72% heptachlor and 28% impurities; These impurities are primarily trans-chlordane, cis-chlordane, and nonachlor.
Record name HEPTACHLOR
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Color/Form

White to light tan waxy solid, White to light tan crystals.

CAS No.

76-44-8
Record name HEPTACHLOR
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Melting Point

203 to 205 °F (NTP, 1992), 95-96 °C, 203 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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